molecular formula C6H9N3O4 B13315416 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B13315416
M. Wt: 187.15 g/mol
InChI Key: FFNUKJPGKYBYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a hydantoin (2,5-dioxoimidazolidine) core, a privileged scaffold known for its diverse biological activities, which is further functionalized with an aminomethyl group and an acetic acid side chain. This unique structure makes it a versatile building block for the synthesis of more complex molecules. The reactive aminomethyl group serves as an excellent handle for conjugation, allowing researchers to link this hydantoin moiety to other molecules of interest, such as peptides, other heterocycles, or potential pharmacophores, via amide bond formation or other coupling reactions. The free carboxylic acid group similarly facilitates further chemical modification and can be used to attach the molecule to solid supports or other molecular entities. The hydantoin core is a well-established structure in drug discovery, found in compounds with a range of biological activities. Research into analogous hydantoin and thiazolidine-based structures has demonstrated their potential in various areas, including as antagonists for specific proteases like ADAMTS7 , and as components in inhibitors for serine proteases such as MASP . Furthermore, structurally related 2,4-dioxothiazolidine (thiazolidinedione) derivatives have been extensively studied for their antimicrobial and antioxidant properties. This reagent is provided for research applications only. It is intended for use in laboratory settings by qualified scientists. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C6H9N3O4/c7-1-3-5(12)9(2-4(10)11)6(13)8-3/h3H,1-2,7H2,(H,8,13)(H,10,11)

InChI Key

FFNUKJPGKYBYFH-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)N(C(=O)N1)CC(=O)O)N

Origin of Product

United States

Preparation Methods

Imidazolidinone Core Formation

The imidazolidin-2,5-dione scaffold is typically constructed via Bucherer-Bergs reaction or cycloaddition strategies . For example:

  • Cycloaddition approach : Ethyl isocyanoacetate reacts with pyrazole carboxylic acid derivatives in a 3 + 2 cycloaddition to form intermediate triazoles, which are hydrolyzed and decarboxylated to α-aminoketones.
  • Bucherer-Bergs reaction : α-Aminoketones (e.g., tert-butoxycarbonyl-protected derivatives) undergo cyclization with potassium cyanide and ammonium carbonate to yield hydantoins.

Aminomethylation and Acetic Acid Functionalization

The aminomethyl group is introduced via reductive amination or nucleophilic substitution :

  • Reductive amination : 5-Benzylidene-thiazolidine-2,4-dione derivatives react with acid chlorides (e.g., chloroacetyl chloride) in anhydrous pyridine, followed by acidification (pH 3–4) to precipitate the product.
  • Amide coupling : Hydantoin intermediates (e.g., (4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)methylamine) are coupled with carboxylic acids (e.g., 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid) using coupling agents like HATU or EDCI.

Experimental Data and Conditions

Parameter Value/Description Source
Molecular Formula C₆H₉N₃O₅
CAS Number 2171582-31-1 (as trifluoroacetate salt)
Key Reaction Solvents Anhydrous dioxane, pyridine, n-butanol
Purification Methods Crystallization (n-butanol), chromatography
Yield Optimization 29–85% (dependent on substituents)

Critical Research Discoveries

Stereochemical Control

  • Single-crystal X-ray analysis confirmed the absolute configuration of hydantoin intermediates, ensuring enantiomeric purity in final products.
  • Supercritical fluid chromatography (SFC) effectively resolves enantiomers during synthesis.

Biological Relevance

  • Imidazolidinone derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Structural analogs of 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid demonstrate enzyme inhibitory activity , particularly against ADAMTS7, a metalloprotease linked to cardiovascular diseases.

Comparative Analysis of Methods

Method Advantages Limitations
Bucherer-Bergs High stereochemical control Requires harsh conditions (NH₃, KCN)
Cycloaddition Modular substrate scope Multi-step purification needed
Reductive Amination Rapid functionalization Sensitivity to pH and temperature

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazolidinones.

Scientific Research Applications

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The key structural variations among analogs lie in the substituents at position 4 of the imidazolidinone ring. These modifications influence physicochemical properties, bioavailability, and applications. Below is a comparative table of selected analogs:

Compound Name (CAS) Substituents at Position 4 Molecular Formula Molecular Weight Key Applications/Notes
Target Compound (Not explicitly listed) Aminomethyl (-CH2NH2) C6H9N3O4* ~215.21 (acid form) Potential PCSK9–LDLR interaction inhibitor; enhanced solubility due to polar NH2 group
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (956327-03-0) 4-Fluorophenyl + methyl C12H11FN2O4 266.23 Material science intermediate; fluorinated aryl group enhances stability
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (1152642-00-6) 2-Methoxy-5-methylphenyl + methyl C14H16N2O5 292.29 UV-filter candidate; methoxy group improves photostability
2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid (1955506-43-0) (2-Chlorophenyl)methyl C12H11ClN2O4 282.68 Chlorine substituent may confer antimicrobial activity
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (858207-10-0) Ethyl + methyl C8H12N2O4 200.19 Simplest alkyl-substituted analog; used in polymer synthesis

*Estimated based on ethyl ester precursor (C8H13N3O4, MW: 215.21) .

Biological Activity

2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a heterocyclic compound known for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features an imidazolidinone ring and an aminomethyl group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₄
  • Molecular Weight : 172.15 g/mol

The structure includes:

  • An imidazolidinone ring
  • An aminomethyl substituent that enhances its biological activity.

The compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of various enzymes, including α-glucosidase, which is crucial in managing blood glucose levels in diabetes .
  • GABA Receptor Modulation : Its structural analogs have shown activity at GABA_A receptors, indicating potential neuroactive properties .

Case Studies

  • α-Glucosidase Inhibition : A study evaluated the inhibitory potency of substituted imidazo derivatives against Saccharomyces cerevisiae α-glucosidase, highlighting the significance of structural modifications on activity. The most potent compounds exhibited IC50 values significantly lower than standard drugs like acarbose .
    CompoundIC50 (µM)
    19e50.0 ± 0.12
    27e60.03 ± 0.82
    Acarbose~200
  • Neuroactivity : Research into imidazole derivatives indicated that certain modifications could enhance penetration through the blood-brain barrier and selectively target GABA_A receptors, suggesting therapeutic potential in neurological disorders .

Structure-Activity Relationship (SAR)

Studies on the SAR of related compounds revealed that:

  • The presence of specific functional groups (e.g., amide functionality) significantly influences biological activity.
  • Compounds with additional phenyl rings connected to the imidazole moiety demonstrated improved inhibitory effects against target enzymes .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acidC₉H₁₂N₂O₄Ethyl group alters steric properties
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetateC₈H₁₀N₂O₄Ester derivative with similar applications

This comparison illustrates how variations in substitution can affect biological properties and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions starting from imidazolidinone precursors and aminomethyl derivatives. Key steps include:

  • Condensation : Reacting imidazolidin-2,4-dione with aminomethyl reagents under acidic or basic catalysis .
  • Acetic acid moiety incorporation : Using alkylation or coupling agents (e.g., ethyl chloroacetate) .
  • Optimization : Control temperature (60–100°C), pH (6–8 for aqueous phases), and reaction time (2–6 hours) to maximize yield (typically 60–85%) .
    • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify the imidazolidinone ring (δ 4.5–5.5 ppm for NH groups), acetic acid protons (δ 3.2–3.8 ppm), and aminomethyl signals (δ 2.8–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 252.20 for C11H9FN2O4 derivatives) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reaction pathways and electronic properties of this compound?

  • Density Functional Theory (DFT) :

  • Reaction Mechanism : Simulate intermediates (e.g., enolate formation during alkylation) and transition states to identify rate-limiting steps .
  • Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity. For example, fluorophenyl substituents lower LUMO energy, enhancing electrophilicity .
    • Molecular Dynamics (MD) : Model solvation effects (e.g., acetic acid’s polarity in aqueous buffers) to optimize solubility .

Q. What strategies resolve contradictions in spectroscopic or biological activity data across studies?

  • Cross-Validation : Combine NMR, X-ray crystallography (where available), and HRMS to confirm structural assignments .
  • Biological Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor binding assays) and control pH/temperature to minimize variability .
  • Meta-Analysis : Compare data from structurally analogous compounds (e.g., fluorophenyl vs. indole derivatives) to identify substituent effects .

Q. How does the aminomethyl group influence the compound’s stability and degradation under physiological conditions?

  • Degradation Pathways :

  • Hydrolysis : The imidazolidinone ring hydrolyzes in acidic media (pH < 4), forming urea derivatives. Aminomethyl groups slow degradation by steric hindrance .
  • Oxidation : LC-MS/MS detects N-oxide byproducts (e.g., m/z +16) in liver microsome assays .
    • Stabilization Strategies :
  • Lyophilization : Store at -20°C in phosphate-buffered saline (PBS) to extend half-life .

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